4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
“4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 1427380-86-6 . It has a molecular weight of 279.69 and its IUPAC name is 4-(3-(trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Electronic Absorption Characteristics
A study by Beckett, Casy, and Iorio (1966) examined the electronic absorption characteristics of some tetrahydropyridines, including those similar to the compound . They noted differences in absorption between these compounds and their corresponding hydrochloride salts, attributed to steric and electronic factors influencing the π⪰π* transitions of the styrenoid chromophore present in these bases (Beckett, Casy, & Iorio, 1966).
Neurotrophic Effects
Iwasaki et al. (1998) explored SR57746A, a compound structurally related to your compound of interest, and its effects on spinal motor neurons. They found that it acted as a survival factor for motor neurons in vivo, suggesting potential therapeutic applications for damaged motor neurons (Iwasaki, Shiojima, Kinoshita, & Ikeda, 1998).
Detoxification Processes
Li, Wang, Zheng, and Zhang (2016) investigated the detoxification pathways for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound closely related to your compound of interest. Their theoretical study revealed insights into the mechanistic details of N-dealkylation and aromatic hydroxylation by cytochrome P450 enzymes, providing valuable information on the metabolism of similar toxins (Li, Wang, Zheng, & Zhang, 2016).
Synthesis and Anticancer Activity
Redda and Gangapuram (2007) synthesized novel 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities. They found that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the potential of tetrahydropyridine derivatives in cancer therapy (Redda & Gangapuram, 2007).
Safety and Hazards
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNTYXLRIGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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